molecular formula C7H9N3OS B1268876 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one CAS No. 155778-36-2

2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one

Cat. No. B1268876
CAS RN: 155778-36-2
M. Wt: 183.23 g/mol
InChI Key: FUEGOTSBXHYYIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo-fused heterocycles, including compounds similar to 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one, can be achieved through a domino synthesis approach. This involves the intramolecular heteroannulation of in-situ-generated 2-(het)aryl-4-amino-5-functionalized thiazoles. The process typically starts with the treatment of (het)aryldithioesters with cyanamide in the presence of NaH, followed by S-alkylation-intramolecular condensations to yield the desired heterocycles (Kumar & Ila, 2022).

Scientific Research Applications

Glycine Antagonism and Neurological Effects

2-Amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one and its related compounds have been extensively studied for their role as glycine antagonists. Glycine is an important neurotransmitter in the central nervous system. These compounds, due to their glycine antagonist properties, have been found to be potent in affecting neurological activities, especially in spinal neurons. This has implications in understanding and potentially treating neurological disorders where glycine plays a key role (Brehm et al., 1986); (Krogsgaard‐Larsen et al., 1982).

Synthesis and Biological Activity

The synthesis of thiazoloazepine derivatives and their biological activity have been a subject of interest. These compounds have been tested biologically on neurons and have shown varying effects on neurotransmitter activities. Such studies are crucial in drug development and understanding the biochemical pathways in the brain (Krogsgaard‐Larsen et al., 1983).

Molecular Orbital Study and GABA Agonism

A molecular orbital study was conducted on these compounds, especially relating to their GABA (gamma-aminobutyric acid) agonism and antagonism. Such studies provide a deeper understanding of the molecular interactions and activities of these compounds, which is vital in the development of neurological medications (Boulanger et al., 1987).

Novel Synthesis Methods

New methods for the synthesis of condensed 4-aminothiazole derivatives, including thiazoloazepines, have been explored. These methods are significant for the efficient and scalable production of these compounds, which can be used in various pharmaceutical applications (Uchikawa & Aono, 1994).

Antitumor Activity

Some studies have also focused on the antitumor activity of heterocyclic compounds incorporating the isoxazole moiety, which is structurally related to thiazoloazepines. This line of research opens up possibilities for the use of these compounds in cancer treatment (Hamama et al., 2017).

Mechanism of Action

While the specific mechanism of action for “2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one” is not mentioned in the search results, thiazoles in general have potent biological applications . They are present in several drugs used in the treatment of cancer .

Future Directions

Thiazoles, including “2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one”, show notable pharmacological actions, making them significant in the chemical world . They are being extensively studied for their potential applications, especially in cancer therapy .

properties

IUPAC Name

2-amino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c8-7-10-4-2-1-3-9-6(11)5(4)12-7/h1-3H2,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEGOTSBXHYYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345249
Record name 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155778-36-2
Record name 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-4-one
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